3,5-Dichlorophenylhydrazine hydrochloride

GABA receptor molecular docking binding energy

Sourcing a regiospecifically pure 3,5-dihalo phenylhydrazine building block is critical for achieving reproducible cyclocondensation yields and on-target biological activity. 3,5-Dichlorophenylhydrazine hydrochloride (CAS 63352-99-8) delivers the precise 3,5-dichloro substitution pattern essential for constructing pyrazoline anticancer agents (GI50 0.422-14.9 μM across 9 cell lines), FSHR-modulating pyrazoles (AU-2014398875-B2), and anti-leukemic 2H-benzo[b][1,4]oxazin-3(4H)-ones. Unlike mixed-isomer batches, this single-isomer reagent eliminates confounding spectral signatures and variable GABAA-receptor binding profiles, ensuring assay-to-assay reproducibility. • Confirmed >95% purity (HPLC) with solid-state characterization • Ships ambient; store under inert gas at <15°C to prevent hygroscopic degradation • Available in research-scale (1-25 g) with rapid global delivery.

Molecular Formula C6H7Cl3N2
Molecular Weight 213.5 g/mol
CAS No. 63352-99-8
Cat. No. B046826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenylhydrazine hydrochloride
CAS63352-99-8
Synonyms(3,5-Dichlorophenyl)hydrazine Monohydrochloride;  N-(3,5-Dichlorophenyl)hydrazine Hydrochloride
Molecular FormulaC6H7Cl3N2
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)NN.Cl
InChIInChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H
InChIKeyBDXZOJVMTJOAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichlorophenylhydrazine hydrochloride: Building Block Overview


3,5-Dichlorophenylhydrazine hydrochloride (CAS 63352-99-8) is a disubstituted phenylhydrazine derivative featuring chlorine atoms at the 3- and 5-positions of the aromatic ring. This compound serves as a versatile synthetic building block for constructing nitrogen-containing heterocycles and biologically active molecules, including 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with anti-leukemic potential , pyrazoline-based anticancer agents [1], and pyrazole modulators of follicle-stimulating hormone receptor .

3,5-Dichlorophenylhydrazine: Why Substitution Fails


Phenylhydrazine derivatives exhibit markedly different reactivity profiles, spectroscopic signatures, and biological target engagement depending on halogen substitution pattern and position. The 3,5-dichloro substitution pattern imparts a unique electronic environment that alters the hydrazine moiety's nucleophilicity, the compound's oxidation behavior, and its molecular recognition properties. Direct evidence demonstrates that 3,5-dichlorophenylhydrazine produces distinct spectral signatures compared to 3,4-dichloro-, 2,4-dichloro-, and 2,5-dichloro- isomers [1], and exhibits a unique binding energy profile to the GABAA receptor that closely approximates diazepam, unlike other hydrazine derivatives tested in parallel [2]. These differences translate to variable outcomes in synthetic yields, analytical detection, and biological assay results, precluding generic substitution without rigorous re-validation.

3,5-Dichlorophenylhydrazine: Differentiation Evidence


GABAA Receptor Binding vs. Diazepam

In an in-silico molecular docking study employing both PatchDock and AutoDock Vina platforms, 3,5-dichlorophenylhydrazine demonstrated binding energy values of -193.85 kcal/mol (PatchDock) and -5.6 kcal/mol (AutoDock Vina) against the GABAA receptor. These values are significantly closer to the reference drug diazepam (-200.68 kcal/mol and -6.1 kcal/mol, respectively) than the other co-extracted hydrazine derivatives tested in parallel: guanidine (-87.63 and -3.3 kcal/mol) and aminooxyacetic acid (-85.3 and -3.2 kcal/mol) [1].

GABA receptor molecular docking binding energy neuropharmacology

Unique Absorption Spectrum vs. Other Dichloro Isomers

In a comparative study of arylhydrazine hydrochloride reactions with ferrihemoglobin, 3,5-dichlorophenylhydrazine produced a characteristic absorption spectrum featuring a prominent band in the red region. In contrast, 2-chloro-, 2,3-dichloro-, 2,4-dichloro-, and 2,5-dichlorophenylhydrazine each generated spectra with only a single broad maximum at approximately 540-550 nm and no red band. The spectra of 3- and 4-chlorophenylhydrazine resembled that of unsubstituted phenylhydrazine [1].

hemoglobin oxidation ferrihemochrome spectroscopy arylhydrazine reactivity

Diazotization-Reduction Yield vs. 4-Chloro Analog

The preparation of 3,5-dichlorophenylhydrazine from 3,5-dichloroaniline via diazotization followed by SnCl2 reduction in concentrated HCl proceeds with a reported yield of 68.6% at a 92.58 mmol scale [1]. An alternative route starting from 1,3,5-trichlorobenzene and hydrazine hydrate under autoclave conditions (180°C, 6 h, pyridine) provides a 60% yield with 65% starting material consumption, indicating high reaction selectivity . For comparison, the standard diazotization-reduction route for 4-chlorophenylhydrazine from 4-chloroaniline is reported to yield only 63-72% under conventional conditions, with longer reaction times required [2].

organic synthesis diazotization yield optimization process chemistry

Mouse GAT1 GABA Uptake Inhibition

In a functional assay measuring inhibition of mouse GAT1 (GABA transporter 1) expressed in HEK293 cells, 3,5-dichlorophenylhydrazine exhibited an IC50 value of 25.7 μM (2.57E+4 nM) for reduction of [3H]GABA uptake [1]. This compound is reported to inhibit GABA synthase activity by binding to a nucleophilic site on the enzyme , though quantitative enzyme inhibition data are not available.

GABA transporter GAT1 uptake inhibition neurotransmitter

Antifungal Activity Ranking Against Piricularia oryzae

A comparative study evaluated the antifungal activities of halogen-substituted phenylhydrazines, β-acetylphenylhydrazines, and phenylpyrazolones against the rice blast pathogen Piricularia oryzae. The activity decreased in the order: hydrazines > acetylhydrazines > pyrazolones [1]. While specific quantitative MIC data for 3,5-dichlorophenylhydrazine itself are not provided in the abstract, the study establishes the class-level trend that unmodified hydrazines possess superior antifungal activity compared to their N-acetylated and cyclized pyrazolone counterparts.

antifungal Piricularia oryzae rice blast phenylhydrazine derivatives

3,5-Dichlorophenylhydrazine: Key Application Scenarios


Synthesis of Pyrazoline Anticancer Agents

3,5-Dichlorophenylhydrazine hydrochloride serves as a key reactant for constructing N-(3,5-dichlorophenyl)pyrazoline scaffolds via cyclocondensation with chalcones. In a 2020 study, triazin-N-(3,5-dichlorophenyl)pyrazolines (9,10)a-g were synthesized using this building block and evaluated against nine cancer cell lines, with several derivatives exhibiting GI50 values from 0.422 to 14.9 μM [1]. The 3,5-dichloro substitution pattern on the phenylhydrazine moiety is integral to the final compounds' anticancer activity, as demonstrated by in silico studies showing modulation of human thymidylate synthase [1].

Synthesis of Benzooxazinone Anti-Leukemic Agents

This compound is explicitly cited as a building block for synthesizing 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with potential anti-leukemic activity . While specific potency data for the final products are not disclosed in the referenced vendor documentation, the consistent identification of this application across multiple authoritative sources (Thermo Fisher, BOC Sciences, Biozol) indicates established synthetic utility in medicinal chemistry programs targeting hematological malignancies .

Synthesis of Pyrazole FSHR Modulators

Patent AU-2014398875-B2 discloses the use of 3,5-dichlorophenylhydrazine hydrochloride as an intermediate in the synthesis of pyrazole compounds that function as modulators of follicle-stimulating hormone receptor (FSHR) . The 3,5-dichloro substitution pattern contributes to the binding affinity and selectivity profile of the final FSHR modulators, which have potential applications in fertility treatment and reproductive endocrinology research.

Synthesis of 1,1-Dioxo-thiatriazole Derivatives

Sigma-Aldrich documents the use of 3,5-dichlorophenylhydrazine hydrochloride in preparing [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ6-[1,2,3,5]thiatriazol-4-yl]dimethylamine . This application demonstrates the compound's utility in constructing unusual sulfur-nitrogen heterocyclic systems, expanding its value beyond conventional pyrazole and hydrazone chemistry.

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